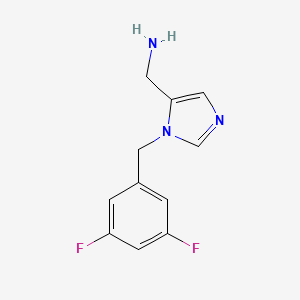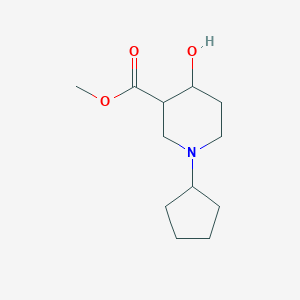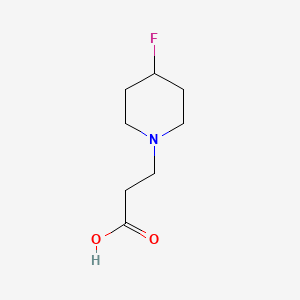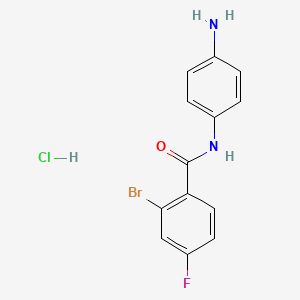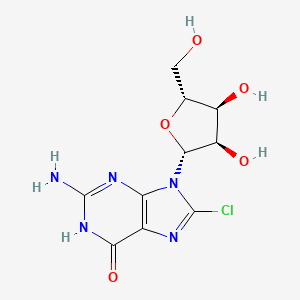
8-氯鸟苷
描述
8-Chloroguanosine, also known as 8-Chloroguanosine, is a useful research compound. Its molecular formula is C10H12ClN5O5 and its molecular weight is 317.68 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Chloroguanosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Chloroguanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloroguanosine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
DNA 损伤和致癌作用
8-氯鸟苷 (Cl-Guo) 是由髓过氧化物酶释放的次氯酸攻击基因组 DNA 时形成的。 这一过程是炎症诱导致癌的潜在机制,表明 Cl-Guo 在研究 DNA 损伤及其在癌症研究中的意义方面发挥作用 .
炎症和吸烟
烟碱会增强 Cl-Guo 的形成,而多酚类植物化学物质和含硫化合物可以抑制 Cl-Guo 的形成。 这表明它可用于研究与炎症和吸烟相关的 DNA 损伤的减少 .
氯化研究
Cl-Guo 用作氯化胁迫 RNA 研究的参考材料,提供了对氯化对核酸影响的见解 .
活性物质的生化分析
使用 Cl-Guo 作为探针,研究了亚硝酸存在下次氯酸、髓过氧化物酶和活化的 human 中性粒细胞的相对活性。 这突出了它在分析生化系统中活性物质形成方面的应用 .
化合物的潜在抑制作用
研究表明,某些化合物可能抑制氯化介导的核碱基损伤的诱导,Cl-Guo 可以帮助研究这一点。 这在开发减少 DNA 损伤的策略方面具有潜在的应用 .
6. 电喷雾电离质谱 (ESI-MS) 研究 Cl-Guo 用于 ESI-MS 中,以证明几种氯化核苷的形成,有助于理解胁迫条件下的核苷修饰 .
Molecules | Free Full-Text | Promutagenicity of 8-Chloroguanine Inhibition by Polyphenolic Phytochemicals and Sulfurous Compounds Technical Information about 8-Chloroguanosine Chlorination of Guanosine and Other Nucleosides by Hypochlorous Acid Inhibition by polyphenolic phytochemicals and sulfurous compounds
作用机制
Target of Action
8-Chloroguanosine is a purine nucleoside analogue . Its primary targets are indolent lymphoid malignancies . These malignancies are a group of slow-growing lymphomas and leukemias. The compound’s action on these targets plays a significant role in its antitumor activity .
Mode of Action
The mode of action of 8-Chloroguanosine involves the inhibition of DNA synthesis and the induction of apoptosis . Apoptosis is a form of programmed cell death, which is a crucial process in preventing the proliferation of cancer cells. By inhibiting DNA synthesis, the compound prevents the replication of cancer cells, thereby limiting their growth .
Biochemical Pathways
The biochemical pathways affected by 8-Chloroguanosine are primarily those involved in DNA synthesis and apoptosis . The compound’s interaction with its targets leads to changes in these pathways, resulting in the inhibition of DNA synthesis and the induction of apoptosis . These changes have downstream effects that contribute to the compound’s antitumor activity .
Result of Action
The result of 8-Chloroguanosine’s action at the molecular and cellular levels is the inhibition of DNA synthesis and the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells, thereby exerting its antitumor effects .
Action Environment
The action of 8-Chloroguanosine can be influenced by various environmental factors. For instance, the presence of certain substances, such as nicotine, can enhance the chlorination of free nucleosides and nucleosides in RNA by hypochlorous acid . This suggests that environmental factors, including the presence of other substances, can influence the action, efficacy, and stability of 8-Chloroguanosine .
生化分析
Biochemical Properties
8-Chloroguanosine interacts with various enzymes, proteins, and other biomolecules. It is formed when various (2 -deoxy)nucleosides react with hypochlorous acid (HOCl) to form chlorinated (2 -deoxy)nucleosides . The relative chlorination, oxidation, and nitration activities of HOCl, myeloperoxidase, and activated human neutrophils were studied by analyzing 8-chloro-, 8-oxo-7,8-dihydro-, and 8-nitro-guanosine .
Cellular Effects
It is known that 8-Chloroguanosine is formed following exposure of isolated DNA or RNA to HOCl . This suggests that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
8-Chloroguanosine exerts its effects at the molecular level through various mechanisms. It is formed when nucleosides react with HOCl, suggesting that it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
8-Chloroguanosine has sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended that the compound should be stored in the freezer, preferably in freeze-dried form .
Metabolic Pathways
It is known that it is formed when various (2 -deoxy)nucleosides react with HOCl , suggesting that it may interact with enzymes or cofactors involved in these reactions.
属性
IUPAC Name |
2-amino-8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEYUNCYYKKCIX-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Cl)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175254 | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-68-9 | |
| Record name | 8-Chloroguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloroguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main pathway leading to the formation of 8-Chloroguanosine?
A1: 8-Chloroguanosine is primarily formed through the reaction of guanosine with hypochlorous acid (HOCl) [, ]. This reaction can occur spontaneously or be catalyzed by myeloperoxidase (MPO), an enzyme released by activated neutrophils, particularly in the presence of chloride ions [, ].
Q2: How do certain natural compounds impact the formation of 8-Chloroguanosine?
A2: Research indicates that various polyphenols, such as catechins, curcumin, resveratrol, and silibinin, can inhibit the formation of 8-Chloroguanosine []. (-)-epigallocatechin gallate (EGCG), a catechin found in green tea, exhibits the strongest inhibitory effect among the tested polyphenols []. Additionally, the sulfurous compound α-lipoic acid also demonstrates inhibitory potential against 8-Chloroguanosine formation []. These compounds showcase potential as mitigating agents against DNA damage linked to inflammation and smoking [].
Q3: What are the structural characteristics of 8-Chloroguanosine?
A3: X-ray crystallography reveals that 8-Chloroguanosine dihydrate crystallizes in the orthorhombic space group P2(1)2(1)2(1) []. The molecule adopts a syn conformation about the glycosidic bond, with the ribose ring exhibiting a C(2')-endo/C(1')-exo (2T1) pucker []. An intramolecular hydrogen bond stabilizes the gauche+ conformation of the -CH2OH side chain []. NMR analysis confirms a preference for the C(2')-endo conformation and syn glycosidic bond conformation in solution, similar to the solid state [].
Q4: What is the biological significance of 8-Chloroguanosine's structural features?
A4: The conformational preferences of 8-Chloroguanosine, particularly the syn glycosidic bond conformation, have significant implications for its interactions with enzymes []. This conformation, influenced by the chlorine atom's steric bulk and electronegativity, can affect the molecule's recognition and processing by various enzymatic systems compared to unsubstituted guanosine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


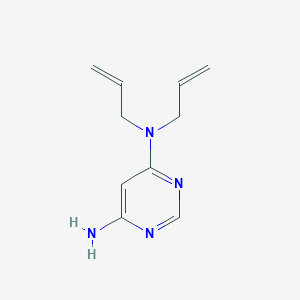
![2-Chloro-3-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazine](/img/structure/B1531883.png)
![1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531884.png)
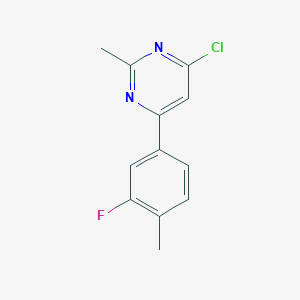
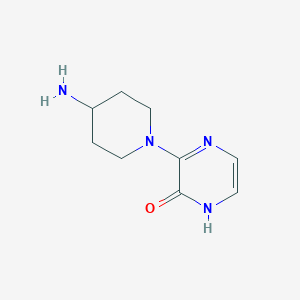
![1-[(Azepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1531888.png)
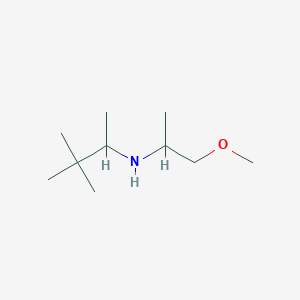
![2-Cyclohexylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1531894.png)
